Benzenamine, 4-(2-benzothiazolyl)-2-fluoro-
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Overview
Description
Benzenamine, 4-(2-benzothiazolyl)-2-fluoro- is a compound that features a benzene ring substituted with an amine group, a benzothiazole moiety, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 4-(2-benzothiazolyl)-2-fluoro- typically involves the reaction of 2-aminobenzenethiol with fluorinated benzaldehydes under specific conditions. One common method is the condensation reaction, where 2-aminobenzenethiol reacts with 2-fluorobenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(2-benzothiazolyl)-2-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Benzenamine, 4-(2-benzothiazolyl)-2-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.
Medicine: Explored for its potential pharmacological activities, including anti-cancer and anti-microbial properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzenamine, 4-(2-benzothiazolyl)-2-fluoro- involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-(2-benzothiazolyl)-2-chloro-
- Benzenamine, 4-(6-methyl-2-benzothiazolyl)-
- Benzenamine, 4-(2-benzothiazolyl)ethenyl-N,N-dimethyl-
Uniqueness
Benzenamine, 4-(2-benzothiazolyl)-2-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro- or methyl-substituted analogs. This makes it particularly valuable in applications requiring high specificity and stability .
Properties
CAS No. |
343975-63-3 |
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Molecular Formula |
C13H9FN2S |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-fluoroaniline |
InChI |
InChI=1S/C13H9FN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
InChI Key |
YPMSJWNNIBRQDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)F |
Origin of Product |
United States |
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